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Introduction
DK419 has emerged as a promising therapeutic candidate, demonstrating significant potential

in the inhibition of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes

that is often dysregulated in various diseases, most notably colorectal cancer.[1][2] Developed

as a derivative of the well-known anthelmintic drug Niclosamide, DK419 was designed to retain

the multifunctional activity of its parent compound while exhibiting improved pharmacokinetic

properties.[1][2] This technical guide provides a comprehensive overview of the structure-

activity relationship (SAR) of DK419, detailing its biological activities, the experimental

methodologies used for its evaluation, and its synthetic pathway.

Core Structure and Rationale for Design
DK419 is a derivative of Niclosamide, featuring a 1H-benzo[d]imidazole-4-carboxamide

substructure.[1][2] The design of DK419 was guided by the established SAR of the

Niclosamide salicylanilide chemotype. Key structural modifications from Niclosamide to DK419
include the replacement of the nitro group with a trifluoromethyl group and the substitution of

the phenolic hydroxyl group with an amine within a benzimidazole ring system.[1] These

changes were strategically implemented to enhance the compound's oral exposure and

metabolic stability, addressing the known limitations of Niclosamide which is poorly absorbed

and rapidly cleared from the body.[1]
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Quantitative Biological Activity
The biological efficacy of DK419 has been quantified through various in vitro assays,

demonstrating its potent inhibitory effects on Wnt/β-catenin signaling and the proliferation of

colorectal cancer (CRC) cells.

Cell Line DK419 IC50 (µM) Niclosamide IC50 (µM)

HCT-116 0.23 0.45

SW480 0.36 2.39

DLD-1 0.18 0.33

HT-29 0.07 0.11

SW620 0.21 0.52

RKO 0.19 0.48

Wnt3A TOPFlash Reporter

Assay
0.19 ± 0.08 0.45 ± 0.14

Table 1: Inhibition of cell proliferation by DK419 and Niclosamide in various colorectal cancer

cell lines and inhibition of Wnt/β-catenin signaling in a reporter assay. Data sourced from Wang

J, et al. (2018).[1]

Mechanism of Action
DK419 exerts its biological effects through a multi-faceted mechanism that extends beyond the

direct inhibition of the Wnt/β-catenin pathway. Similar to Niclosamide, DK419 has been shown

to alter cellular metabolism by increasing the oxygen consumption rate.[1] Furthermore, it

induces the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of

cellular energy homeostasis.[1] This induction of pAMPK suggests that DK419's anticancer

effects may be, in part, mediated through the metabolic stress it imposes on cancer cells.

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of

DK419's activity.
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Wnt/β-Catenin Reporter Assay (TOPFlash Assay)
This assay quantifies the activity of the Wnt/β-catenin signaling pathway by measuring the

expression of a luciferase reporter gene under the control of TCF/LEF responsive elements.

Materials:

HEK293T cells

TOPFlash and FOPFlash (negative control) reporter plasmids

Wnt3A conditioned media

DK419 and Niclosamide

Dual-Luciferase Reporter Assay System (Promega)

96-well plates

Luminometer

Protocol:

Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well.

After 24 hours, co-transfect cells with either TOPFlash or FOPFlash reporter plasmids and a

Renilla luciferase control plasmid.

24 hours post-transfection, replace the medium with Wnt3A conditioned media to stimulate

the Wnt pathway.

Treat the cells with varying concentrations of DK419 or Niclosamide.

After 24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase

activities using a luminometer according to the manufacturer's protocol for the Dual-

Luciferase Reporter Assay System.

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for

transfection efficiency.
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Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in

proliferation or cytotoxicity assays.

Materials:

Colorectal cancer cell lines (HCT-116, SW480, DLD-1, HT-29, SW620, RKO)

DK419 and Niclosamide

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega)

96-well plates

Spectrophotometer

Protocol:

Seed the colorectal cancer cells in 96-well plates at a density of 5,000 cells/well.

Allow the cells to adhere for 24 hours.

Treat the cells with a serial dilution of DK419 or Niclosamide for 72 hours.

Following treatment, add 20 µL of the MTS reagent to each well.

Incubate the plates for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to untreated control cells and determine the

IC50 values.

Oxygen Consumption Rate (OCR) Measurement
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OCR is measured using a Seahorse XFp Analyzer to assess the effects of DK419 on

mitochondrial respiration.

Materials:

CCD841Co colonic cells

DK419 and Niclosamide

Seahorse XFp Analyzer and consumables (Agilent)

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Oligomycin, FCCP, Rotenone & Antimycin A

Protocol:

Seed CCD841Co cells in a Seahorse XFp cell culture miniplate.

The following day, replace the growth medium with pre-warmed assay medium and incubate

in a non-CO2 incubator at 37°C for 1 hour.

Load the sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone & Antimycin A.

Calibrate the Seahorse XFp Analyzer.

Measure the basal oxygen consumption rate.

Inject DK419 or Niclosamide (e.g., at 1µM) and measure the OCR.

Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine key

parameters of mitochondrial function.

Analyze the data using the Seahorse Wave software.

Western Blot for pAMPK
Western blotting is used to detect the levels of phosphorylated AMPK, indicating its activation.
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Materials:

CCD841Co colonic cells

DK419 and Niclosamide

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-pAMPK (Thr172), anti-AMPK, anti-β-actin

HRP-conjugated secondary antibodies

SDS-PAGE gels and blotting apparatus

Chemiluminescent substrate

Protocol:

Treat CCD841Co cells with DK419 or Niclosamide for a specified time (e.g., 2 hours).

Lyse the cells and determine the protein concentration of the lysates.

Separate equal amounts of protein on an SDS-PAGE gel.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibody against pAMPK overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total AMPK and β-actin as loading controls.

Visualizations
Signaling Pathway of DK419
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Caption: Proposed signaling pathway of DK419.

Experimental Workflow for DK419 Evaluation
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Caption: General experimental workflow for the evaluation of DK419.
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Caption: Logical relationships in the structure-activity-relationship of DK419.

Chemical Synthesis of DK419
The synthesis of DK419 is a multi-step process commencing from commercially available 2-

methyl-6-nitroaniline. The key steps involve the formation of the benzimidazole core followed

by an amide coupling with a salicylic acid derivative.

Step 1: Synthesis of 2-(trifluoromethyl)-1H-benzo[d]imidazol-4-amine

The synthesis of the benzimidazole core involves the cyclocondensation of a substituted 1,2-

phenylenediamine with trifluoroacetic acid. Starting from 2-methyl-6-nitroaniline, a series of

reactions including reduction of the nitro group to an amine, followed by reaction with a second

nitro-containing precursor and subsequent reduction, yields the necessary diamine. This

diamine is then cyclized with trifluoroacetic acid to form the trifluoromethyl-substituted

benzimidazole. The final step in forming this intermediate is the selective reduction of a

remaining nitro group to yield the desired amine.
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Step 2: Synthesis of 5-chloro-2-hydroxybenzoyl chloride

5-chloro-2-hydroxybenzoic acid is commercially available or can be synthesized from 4-

chlorophenol via Kolbe-Schmitt reaction. The carboxylic acid is then converted to the more

reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or

oxalyl chloride.

Step 3: Amide Coupling to form DK419

The final step is the amide bond formation between 2-(trifluoromethyl)-1H-benzo[d]imidazol-4-

amine and 5-chloro-2-hydroxybenzoyl chloride. This reaction is typically carried out in the

presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl

byproduct. The reaction is usually performed in an inert aprotic solvent like dichloromethane or

tetrahydrofuran at room temperature.
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Caption: Synthetic scheme for DK419.

Conclusion
DK419 represents a significant advancement in the development of Niclosamide-based

therapeutics. Through rational drug design, key structural modifications have led to a potent

inhibitor of the Wnt/β-catenin signaling pathway with improved pharmacokinetic properties. Its

ability to modulate cellular metabolism and activate AMPK further underscores its potential as a

multi-targeted anticancer agent. The data and protocols presented in this guide provide a

comprehensive resource for researchers in the field of drug discovery and oncology, facilitating

further investigation into the therapeutic applications of DK419 and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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